

N-tert-Butylcarbamoyl-L-tert-leucine-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-tert-Butylcarbamoyl-L-tert-leucine-d9*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a deuterated, stable isotope-labeled derivative of N-tert-Butylcarbamoyl-L-tert-leucine. While this specific deuterated compound is primarily utilized as an internal standard in analytical applications, its non-deuterated counterpart plays a crucial role as a key intermediate in the synthesis of antiviral therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug development.

Core Chemical and Physical Properties

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a synthetic, isotopically labeled amino acid derivative. The incorporation of nine deuterium atoms provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. This allows for precise quantification of the non-deuterated analogue in complex biological matrices during pharmacokinetic and metabolic studies.

Below is a summary of the known quantitative data for **N-tert-Butylcarbamoyl-L-tert-leucine-d9** and its non-deuterated analogue.

Property	Value (N-tert-Butylcarbamoyl-L-tert-leucine-d9)	Value (N-tert-Butylcarbamoyl-L-tert-leucine)
Molecular Formula	$C_{11}H_{13}D_9N_2O_3$ [1]	$C_{11}H_{22}N_2O_3$
Molecular Weight	239.36 g/mol [1]	230.30 g/mol
CAS Number	Not Available [1]	101968-85-8 [2]
Appearance	Solid (inferred)	White to Almost White Powder/Crystal
Purity	---	>98.0% (HPLC) [2]

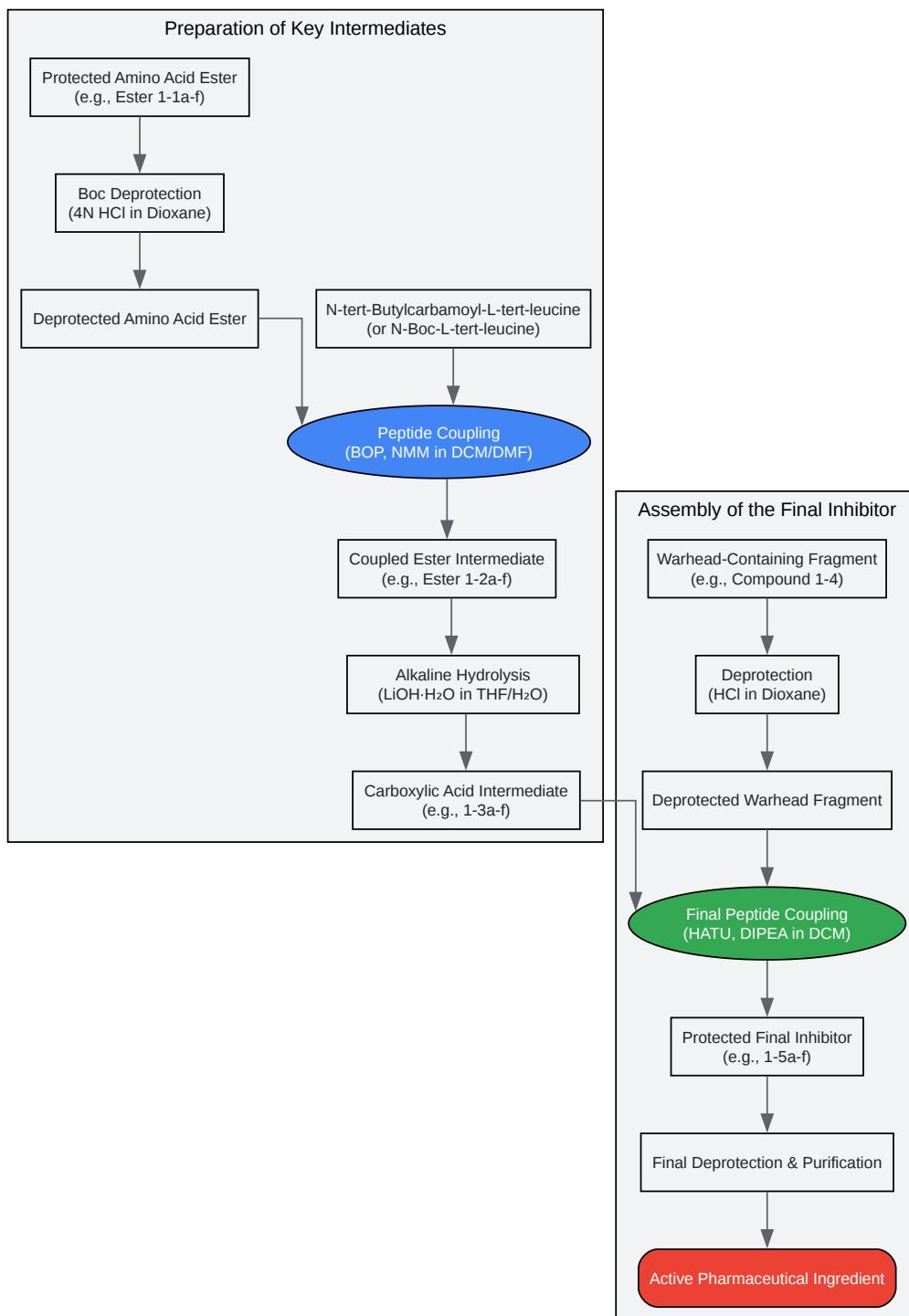
Application in Drug Synthesis: The Boceprevir Case Study

The non-deuterated form, N-tert-Butylcarbamoyl-L-tert-leucine, is a critical building block in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C. Boceprevir's structure comprises several moieties, where the P3 component is (S)-tert-leucine, and the cap is a tert-butyloxycarbonyl group [3]. The synthesis of such complex peptidomimetic drugs often involves the coupling of various protected amino acid derivatives.

Experimental Workflow: Synthesis of a Peptidomimetic Protease Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a peptidomimetic protease inhibitor, drawing parallels from the synthesis of SARS-CoV-2 3CL protease inhibitors which utilize similar building blocks like N-Boc-L-tert-leucine [4].

Generalized Synthesis of a Peptidomimetic Protease Inhibitor

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Caption: Generalized workflow for peptidomimetic inhibitor synthesis.

Detailed Experimental Protocol: A Representative Peptide Coupling Step

The following protocol is based on a similar coupling reaction found in the synthesis of SARS-CoV-2 3CL protease inhibitors, illustrating how a component like N-tert-Butylcarbamoyl-L-tert-leucine would be incorporated[4].

Objective: To couple N-Boc-L-tert-leucine with a deprotected amino acid ester.

Materials:

- (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (N-Boc-L-tert-leucine) (1.0 g, 4.3 mmol)
- Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (deprotected amino acid ester) (1.0 g, 4.8 mmol)
- Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) (1:1 v/v, 20 mL)
- 4-Methylmorpholine (NMM) (1.3 g, 13.0 mmol)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (2.3 g, 5.2 mmol)
- 1 N Hydrochloric acid (HCl) aqueous solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate

Procedure:

- Dissolve N-Boc-L-tert-leucine (1.0 g, 4.3 mmol) and the deprotected amino acid ester (1.0 g, 4.8 mmol) in a 1:1 mixture of DCM and DMF (20 mL).

- To the solution, add 4-Methylmorpholine (1.3 g, 13.0 mmol) and the BOP reagent (2.3 g, 5.2 mmol) at 25 °C.
- Stir the reaction mixture at 25 °C for 10 hours.
- Upon completion, dilute the reaction mixture with DCM (70 mL).
- Wash the organic layer sequentially with 1 N HCl aqueous solution (8 mL), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography to yield the coupled ester intermediate.

The Role of Deuteration: Application as an Internal Standard

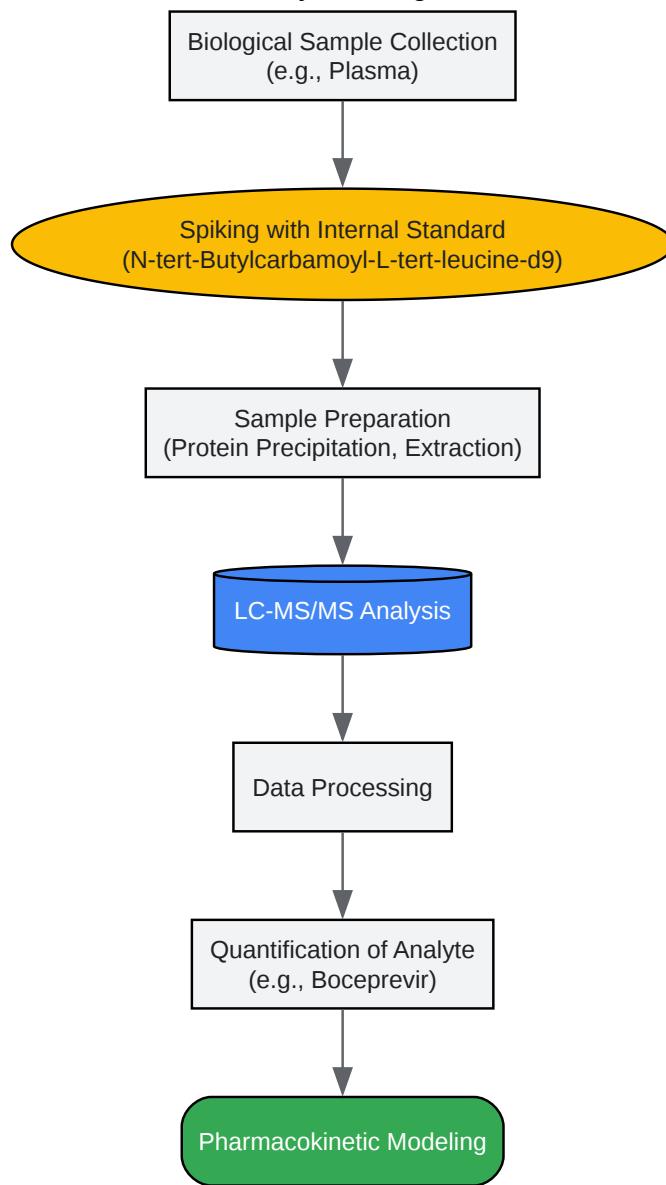
In drug development, understanding the pharmacokinetic profile of a new therapeutic agent is critical. This involves measuring the drug's concentration in biological fluids like plasma over time. LC-MS is a highly sensitive and specific technique for this purpose.

Stable isotope-labeled compounds, such as **N-tert-Butylcarbamoyl-L-tert-leucine-d9**, are the gold standard for internal standards in LC-MS-based quantification[5].

Workflow: Quantitative Analysis using a Deuterated Internal Standard

The diagram below outlines the typical workflow for using a deuterated internal standard in a pharmacokinetic study.

Workflow for Pharmacokinetic Analysis using a Deuterated Internal Standard

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Caption: Workflow for LC-MS based pharmacokinetic analysis.

The deuterated internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. Since it is chemically identical to the analyte of interest (the non-deuterated drug or its intermediate), it behaves similarly during extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, a highly accurate and precise quantification can be achieved.

Conclusion

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a valuable tool for researchers in drug development. While its direct application is as an internal standard for analytical purposes, its non-deuterated counterpart is a key component in the synthesis of important antiviral drugs. Understanding the synthesis and application of the non-deuterated form provides the context for the critical role of the deuterated version in ensuring the accurate and reliable measurement of these therapeutics in biological systems.

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